molecular formula C19H19N5 B2807204 5-isopropyl-7-(2-methyl-1H-imidazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 902024-32-2

5-isopropyl-7-(2-methyl-1H-imidazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No. B2807204
CAS RN: 902024-32-2
M. Wt: 317.396
InChI Key: CTPBOGYGPWEBMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-isopropyl-7-(2-methyl-1H-imidazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis of Novel Compounds

The synthesis of disubstituted pyrazolo[1,5-a]pyrimidines, among other heterocyclic compounds, demonstrates the chemical versatility of pyrazolo[1,5-a]pyrimidine derivatives. These compounds were synthesized through cyclocondensation reactions, showcasing the potential for creating a variety of biologically active molecules with potential applications in medicinal chemistry and material science (Li et al., 2012).

Reaction Studies

Investigations into the reactivity of pyrazolo[1,5-c]pyrimidines with 1,3-dicarbonyl compounds have provided insights into electrophilic substitution reactions. These studies not only expand the synthetic toolbox for modifying pyrazolo[1,5-a]pyrimidine scaffolds but also highlight the nuanced reactivity that can be exploited for developing new pharmaceuticals or materials (Zheng & Atta, 2011).

Antimicrobial and Antitumor Activity

Pyrazolo[1,5-a]pyrimidine derivatives have been found to exhibit significant antimicrobial and antitumor activities. The synthesis and evaluation of these compounds, including their structural characterization through DFT calculations, suggest their potential as leads for the development of new therapeutic agents (Farag & Fahim, 2019). The biochemical properties of these compounds, such as their interaction with biological targets, could be further investigated to develop novel treatments for various diseases.

Green Synthesis Approaches

The development of solvent-free synthetic methods for pyrazolo[1,5-a]pyrimidines underscores the growing importance of green chemistry in the pharmaceutical industry. These methods not only reduce the environmental impact of chemical synthesis but also offer more efficient and cost-effective routes for the production of high-value compounds (Quiroga et al., 2008).

Pharmacokinetic Predictions and Anti-proliferative Agents

Glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines and pyrazolo[1,5-c]triazolo[4,3-a]pyrimidines have been synthesized and evaluated for their anti-proliferative properties against cancer cell lines. In silico pharmacokinetic predictions alongside these evaluations indicate significant potential for these compounds as anti-proliferative agents, highlighting the role of pyrazolo[1,5-a]pyrimidine derivatives in oncology research (Atta et al., 2019).

properties

IUPAC Name

7-(2-methylimidazol-1-yl)-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5/c1-13(2)17-11-18(23-10-9-20-14(23)3)24-19(22-17)16(12-21-24)15-7-5-4-6-8-15/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPBOGYGPWEBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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